Boc-2-amino-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-2-amino-3-methoxybenzoic acid: is a derivative of benzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection under mild acidic conditions .
Mechanism of Action
Mode of Action
The mode of action of Boc-2-amino-3-methoxybenzoic acid involves its ability to undergo chemical reactions with other compounds, leading to changes in the molecular structure . It can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of specific functional groups into the molecular structure .
Biochemical Analysis
Biochemical Properties
Boc-2-amino-3-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the modification and protection of amino acids during peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for the cleavage of peptide bonds. The compound acts as a protecting group for the amino group of amino acids, preventing unwanted reactions during peptide synthesis. This interaction is crucial for the selective modification of peptides and proteins, allowing for the study of their structure and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in these processes, leading to changes in cell function. For example, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can result in altered gene expression and metabolic flux, impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, such as proteases, inhibiting their activity and preventing the cleavage of peptide bonds. This inhibition is essential for protecting amino groups during peptide synthesis. Additionally, this compound can activate or inhibit other enzymes involved in cell signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and protect amino groups during peptide synthesis. At high doses, it can exhibit toxic or adverse effects, such as cellular toxicity and disruption of metabolic processes. Threshold effects have been observed, where the compound’s effectiveness plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it can modulate the activity of enzymes involved in amino acid metabolism, impacting the synthesis and degradation of peptides and proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it needs to be in the right cellular environment to interact with its target enzymes and proteins. The compound’s localization can also affect its stability and degradation, influencing its long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-2-amino-3-methoxybenzoic acid typically involves the protection of the amino group in 2-amino-3-methoxybenzoic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-2-amino-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Deprotection: 2-amino-3-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Boc-2-amino-3-methoxybenzoic acid is widely used in peptide synthesis as a protected amino acid. The Boc group provides stability during the synthesis process and can be easily removed under mild acidic conditions .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a building block for the synthesis of peptide-based drugs and inhibitors .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various active pharmaceutical ingredients (APIs) and intermediates. It is also employed in the development of new chemical entities (NCEs) for drug discovery .
Comparison with Similar Compounds
2-amino-3-methoxybenzoic acid: The unprotected form of Boc-2-amino-3-methoxybenzoic acid.
Boc-2-amino-4-methoxybenzoic acid: A similar compound with the methoxy group at a different position on the benzene ring.
Uniqueness: this compound is unique due to the presence of both the Boc-protected amino group and the methoxy group on the benzene ring. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and other organic synthesis applications.
Properties
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-8(11(15)16)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSIBICVECPDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.